molecular formula C20H19FN2OS B2639370 3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034339-26-7

3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No. B2639370
CAS RN: 2034339-26-7
M. Wt: 354.44
InChI Key: LWZPSPUNOFWTEQ-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

TRPV1 Antagonists for Pain Management

A series of pyridine derivatives, closely related to the queried compound, were investigated for their antagonistic activity against the human Transient Receptor Potential Vanilloid 1 (hTRPV1), revealing significant implications in pain management. These compounds, including analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, demonstrated excellent TRPV1 antagonism, providing a foundation for developing new analgesics. Studies showed that certain derivatives effectively blocked capsaicin-induced hypothermia and demonstrated analgesic activity in animal models, highlighting their potential in treating pain disorders (Ryu et al., 2015; Ha et al., 2013).

Antimicrobial Applications

Derivatives of the core structure exhibited antimicrobial properties, as seen in synthesized analogs targeting bacterial and fungal infections. The creation of such compounds involves the manipulation of molecular structures to enhance antimicrobial efficacy, potentially leading to novel treatments for infectious diseases (Patel & Patel, 2017).

Anticancer Activity

Research into pyridine-thiazole hybrid molecules related to the specified compound showed promising anticancer properties. These derivatives were tested against various cancer cell lines, demonstrating high antiproliferative activity and suggesting a mechanism involving genetic instability induction in tumor cells, offering a potential pathway for cancer therapy (Ivasechko et al., 2022).

Molecular Docking and Enzyme Inhibition

Studies involving crystal structure analysis, Hirshfeld surface analysis, and molecular docking highlighted the potential of pyridine derivatives as inhibitors of specific enzymes, such as Nicotinamide phosphoribosyltransferase (NAMPT). These findings indicate the utility of such compounds in exploring enzyme inhibition as a therapeutic strategy (Venkateshan et al., 2019).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-14-4-5-15(11-17(14)21)6-7-20(24)23-13-16-8-9-22-18(12-16)19-3-2-10-25-19/h2-5,8-12H,6-7,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZPSPUNOFWTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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